Product packaging for Sodium heptadecyl sulfate(Cat. No.:CAS No. 5910-79-2)

Sodium heptadecyl sulfate

Cat. No.: B1343609
CAS No.: 5910-79-2
M. Wt: 359.5 g/mol
InChI Key: UWABEJQLZUZRSA-UHFFFAOYSA-N
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Description

Theoretical Framework of Amphiphilic Molecules and Surfactant Classification

Surfactants are organic compounds that are amphiphilic, meaning they possess both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. bohrium.combiolinscientific.comesteem-india.com This dual nature allows them to adsorb at interfaces, such as air-water or oil-water, and reduce surface or interfacial tension. biolinscientific.com The hydrophobic portion is typically a long hydrocarbon chain, while the hydrophilic head group determines the surfactant's classification. bohrium.comnih.gov

Surfactants are broadly categorized based on the charge of their polar head group: bohrium.combiolinscientific.comesteem-india.comnih.govfirp-ula.org

Anionic surfactants: These have a negatively charged head group, such as sulfate (B86663), sulfonate, phosphate, or carboxylate. esteem-india.comfirp-ula.org They are known for their excellent cleaning and foaming properties. biolinscientific.com

Cationic surfactants: These possess a positively charged head group and are often used in fabric softeners and disinfectants. biolinscientific.com

Nonionic surfactants: These have no net electrical charge in their head group.

Zwitterionic (amphoteric) surfactants: These contain both a positive and a negative charge in the same molecule. bohrium.comesteem-india.comnih.gov

The effectiveness and properties of a surfactant are influenced by the length of its alkyl chain; longer chains generally lead to greater surface activity. bohrium.comnih.gov Sodium heptadecyl sulfate, with its 17-carbon chain, is an example of an anionic surfactant with a long hydrophobic tail. cymitquimica.com

Historical Context and Evolution of Alkyl Sulfate Research

The development of synthetic detergents, including alkyl sulfates, was a significant advancement in the early 20th century, driven by the need for cleaning agents that would not form scum in hard water, unlike traditional soaps. Early research focused on the synthesis and properties of various alkyl sulfates, with a publication in 1934 detailing the preparation of primary n-alkyl sulfates. acs.org

Over the years, research has expanded to investigate the diverse applications of these compounds. kao.com The use of alkyl sulfates in various commercial products, from household detergents to personal care items, became widespread. kao.comresearchgate.net This led to further studies on their physicochemical properties, interactions with other molecules, and, importantly, their environmental fate and biodegradability. uni-regensburg.denm.gov

Current Research Landscape and Significance of this compound

Current research continues to explore novel applications for alkyl sulfates and to refine our understanding of their behavior. A significant area of interest is the use of specific alkyl sulfates in specialized applications. This compound, also known by the trade name Tergitol-7, has garnered attention for its utility in microbiological assays. It is particularly effective in selectively inhibiting the growth of Gram-positive bacteria, which makes it a valuable component in culture media for the enumeration of coliforms like Escherichia coli in food and water samples. orgsyn.org

While commercially available, the synthesis of this compound from 1-heptadecanol (B72759) has been described as economical and scalable, further encouraging its use in research and specialized industrial applications. orgsyn.orgresearchgate.net Its distinct surfactant properties, owing to its long alkyl chain, make it a subject of ongoing interest for applications requiring strong emulsifying and dispersing capabilities. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H36NaO4S B1343609 Sodium heptadecyl sulfate CAS No. 5910-79-2

Properties

CAS No.

5910-79-2

Molecular Formula

C17H36NaO4S

Molecular Weight

359.5 g/mol

IUPAC Name

sodium;heptadecyl sulfate

InChI

InChI=1S/C17H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20;/h2-17H2,1H3,(H,18,19,20);

InChI Key

UWABEJQLZUZRSA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na]

Other CAS No.

68955-20-4
5910-79-2

physical_description

OtherSolid

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Physicochemical Properties of Sodium Heptadecyl Sulfate

Sodium heptadecyl sulfate (B86663) is an anionic surfactant characterized by a 17-carbon alkyl chain. cymitquimica.com Its properties are a direct result of its molecular structure, which imparts its surface-active capabilities.

PropertyValue
Molecular Formula C₁₇H₃₅NaO₄S nih.govcymitquimica.comusbio.net
Molecular Weight 358.51 g/mol usbio.net
Appearance Fine, off-white powder orgsyn.orgdntb.gov.uaresearchgate.net
Solubility Soluble in water cymitquimica.com
Melting Point 197–199 °C (recrystallized from ethanol) researchgate.net

This table is interactive. Click on the headers to sort the data.

Self Assembly and Aggregation Phenomena of Sodium Heptadecyl Sulfate

Micellization Behavior in Aqueous and Mixed Solvent Systems

The formation of micelles by sodium heptadecyl sulfate (B86663) in solution is a spontaneous process driven by the hydrophobic effect, where the nonpolar heptadecyl chains seek to minimize contact with water molecules. This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC).

Determination of Critical Micelle Concentration (CMC) through Conductometric, Tensiometric, and Spectroscopic Techniques

The critical micelle concentration (CMC) is a fundamental parameter that characterizes the self-assembly of surfactants. wikipedia.org It represents the concentration threshold above which surfactant monomers aggregate to form micelles. wikipedia.org Various physical properties of a surfactant solution exhibit a distinct change in their concentration dependence at the CMC, a phenomenon that is exploited for its determination. uni-potsdam.deacs.org

Conductometric Technique: For ionic surfactants like sodium heptadecyl sulfate, conductivity measurement is a common method for CMC determination. uni-potsdam.de Below the CMC, the surfactant exists as individual ions (heptadecyl sulfate anions and sodium cations), and the specific conductivity increases linearly with concentration. asianpubs.org Upon micelle formation, the mobility of the aggregated ions is lower than that of the free monomers, and a significant number of counterions (Na+) become associated with the micelle surface. This leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear segments, corresponding to the pre-micellar and post-micellar regions, yields the CMC value. uni-potsdam.deasianpubs.org

Tensiometric Technique: Surface tension measurement is one of the most direct methods for determining the CMC. Surfactant monomers adsorb at the air-water interface, effectively reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the surface tension reaches a minimum value and then remains relatively constant with further increases in concentration, as any additional surfactant molecules preferentially form micelles in the bulk solution. wikipedia.orgmdpi.com The breakpoint in the plot of surface tension versus the logarithm of surfactant concentration is identified as the CMC. scialert.net

Spectroscopic Techniques: Spectroscopic methods, particularly fluorescence spectroscopy, are highly sensitive for CMC determination. nih.govacs.org These techniques typically employ a hydrophobic fluorescent probe, such as pyrene. Below the CMC, the probe resides in the polar aqueous environment. When micelles form, the hydrophobic probe partitions into the nonpolar micellar core. jcsp.org.pkresearchgate.net This change in the microenvironment of the probe leads to distinct changes in its fluorescence spectrum, such as a shift in the emission wavelength or a change in the ratio of different vibronic peak intensities (e.g., the I₁/I₃ ratio for pyrene). cdnsciencepub.com Plotting this spectral property against the surfactant concentration allows for the determination of the CMC. jcsp.org.pk Other spectroscopic methods that can be used include UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR). researchgate.net

While specific experimental data for this compound is limited in recent literature, the CMCs for a homologous series of sodium alkyl sulfates demonstrate a predictable trend. The CMC decreases by approximately a factor of two for each additional methylene (B1212753) group in the alkyl chain.

Table 1: Critical Micelle Concentration (CMC) of Sodium Alkyl Sulfates in Water at 25 °C

SurfactantAlkyl Chain LengthCMC (mol/L)Reference
Sodium Dodecyl Sulfate (SDS)128.3 x 10⁻³ wikipedia.org
Sodium Tetradecyl Sulfate142.1 x 10⁻³ wikipedia.org
Sodium Hexadecyl Sulfate16~5.5 x 10⁻⁴ uni-regensburg.de
Sodium Octadecyl Sulfate18~1.5 x 10⁻⁴ uni-regensburg.de

Thermodynamic Analysis of Micelle Formation: Standard Free Energy, Enthalpy, and Entropy of Micellization

The spontaneity and energetics of micelle formation can be described by thermodynamic parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. nih.gov These values provide insight into the driving forces behind the aggregation process.

The standard Gibbs free energy of micellization (ΔG°mic) indicates the spontaneity of the process. It is typically calculated from the CMC value using the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β)RT ln(XCMC)

where β is the degree of counterion binding to the micelle, R is the gas constant, T is the absolute temperature, and XCMC is the CMC in mole fraction units. researchgate.net The consistently negative values of ΔG°mic for surfactants confirm that micellization is a spontaneous process. ajchem-a.comacs.org

The standard enthalpy of micellization (ΔH°mic) represents the heat change associated with the formation of micelles. It can be determined calorimetrically or from the temperature dependence of the CMC using the van't Hoff equation. researchgate.net For many ionic surfactants, ΔH°mic is often small and can be endothermic or exothermic depending on the temperature. scialert.netacs.org

The standard entropy of micellization (ΔS°mic) is the change in randomness of the system. It is calculated from the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

Table 2: Illustrative Thermodynamic Parameters of Micellization for Sodium Dodecyl Sulfate (SDS) in Water

ParameterValueSignificance
ΔG°micNegativeMicellization is a spontaneous process. ajchem-a.com
ΔH°micSlightly endothermic at 25 °CBond breaking (desolvation) requires energy. acs.org
ΔS°micLarge and PositiveProcess is driven by an increase in overall entropy (hydrophobic effect). acs.org

Influence of Environmental Factors on Micellar Parameters (e.g., temperature, ionic strength, co-solvents)

The micellization behavior of this compound is sensitive to changes in its environment, including temperature, the presence of electrolytes (ionic strength), and the addition of co-solvents.

Temperature: The effect of temperature on the CMC of ionic surfactants is often non-monotonic, displaying a characteristic U-shaped curve where the CMC first decreases to a minimum and then increases with temperature. scialert.netajchem-a.com The initial decrease is attributed to the enhanced hydrophobic effect at higher temperatures, which promotes aggregation. However, beyond a certain temperature, the increased thermal energy and disruption of structured water around the hydrophobic tails can hinder micelle formation, leading to a rise in the CMC. bioline.org.brresearchgate.net

Ionic Strength: The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an anionic surfactant like this compound typically leads to a significant decrease in the CMC. researchgate.net The added counterions (Na+) screen the electrostatic repulsion between the negatively charged sulfate head groups in the micelle. This reduction in repulsion allows the surfactant monomers to aggregate more easily and at a lower concentration. acs.org

Co-solvents: The presence of organic co-solvents (e.g., alcohols, ethylene (B1197577) glycol) generally increases the CMC of ionic surfactants in aqueous solutions. bioline.org.brindexcopernicus.com These co-solvents can increase the solubility of the individual surfactant monomers in the bulk solution, making the hydrophobic tails more "comfortable" and thus reducing the driving force for aggregation. cdnsciencepub.comresearchgate.netresearchgate.net This effect makes micelle formation less favorable, requiring a higher surfactant concentration to initiate the process. researchgate.net

Micellar Structure and Morphology Characterization

Beyond the onset of formation, the structural properties of this compound micelles, such as their size, shape, and the number of constituent monomers, are of key scientific interest.

Investigation of Aggregation Number and Micellar Shape

The aggregation number (Nagg) is defined as the average number of surfactant monomers that constitute a single micelle. sigmaaldrich.com For sodium alkyl sulfates, Nagg is influenced by factors such as alkyl chain length, temperature, and ionic strength. Generally, a longer hydrophobic chain results in a larger aggregation number.

The shape of micelles is not static. While simple surfactants often form nearly spherical micelles just above the CMC, changes in solution conditions can induce morphological transitions. rug.nl For instance, increasing the ionic strength can screen head-group repulsion, favoring a transition from smaller, spherical micelles to larger, elongated, rod-like or cylindrical structures. rug.nl This growth is a consequence of optimizing the packing of surfactant molecules to minimize unfavorable interactions.

The aggregation number can be determined experimentally using techniques such as time-resolved fluorescence quenching (TRFQ) and light scattering. researchgate.net

Table 3: Typical Aggregation Numbers and Shapes for Sodium Alkyl Sulfate Micelles

SurfactantConditionTypical NaggTypical ShapeReference
Sodium Dodecyl Sulfate (SDS)Water, 25 °C~60-70Spherical/Ellipsoidal researchgate.netnih.gov
Sodium Dodecyl Sulfate (SDS)High Salt (e.g., >0.4 M NaCl)>100Rod-like rug.nl
Sodium Hexadecyl Sulfate (SHS)Water~100-130Ellipsoidal researchgate.netacs.org

Based on these trends, this compound is expected to form micelles with a larger aggregation number than sodium hexadecyl sulfate and to exhibit a pronounced tendency toward rod-like growth upon the addition of salt.

Advanced Characterization Techniques for Aggregation State (e.g., scattering methods, spectroscopy)

A suite of advanced analytical techniques is employed to probe the structure and dynamics of micellar aggregates in solution.

Scattering Methods:

Dynamic Light Scattering (DLS): This technique is widely used to determine the hydrodynamic radius (size) of micelles by measuring the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of the particles in solution. malvernpanalytical.com It is also effective for observing changes in micelle size as a function of concentration, temperature, or additives. malvernpanalytical.com

Small-Angle Neutron Scattering (SANS): SANS is a powerful tool for obtaining detailed information about micelle shape, size, aggregation number, and internal structure. nih.govnist.gov By using contrast variation (e.g., by dissolving the surfactant in heavy water, D₂O), different parts of the micelle (such as the hydrophobic core and the hydrophilic shell) can be highlighted. researchgate.netresearchgate.net The resulting scattering pattern can be fitted to various models (e.g., spherical, ellipsoidal, cylindrical) to elucidate the micellar morphology. researchgate.net

Spectroscopy:

Time-Resolved Fluorescence Quenching (TRFQ): This is a primary method for determining the aggregation number. researchgate.net It involves a fluorescent probe and a quencher molecule, both of which are solubilized within the micelles. By analyzing the fluorescence decay kinetics, which depends on the distribution of quenchers among the micelles, the average number of monomers per micelle (Nagg) can be accurately calculated. csun.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as measurements of self-diffusion coefficients (DOSY-NMR) and chemical shifts, can provide information on the dynamics of surfactant exchange between micelles and the bulk solution, as well as on the location of different molecular segments within the micellar structure. researchgate.net

Formation of Higher-Order Self-Assembled Structures Beyond Micelles

Beyond the formation of simple micelles, certain isomers of this compound have been shown to participate in the construction of more complex, higher-order self-assembled structures. Research into the aggregation behavior of sodium 8-hexadecylsulfate (8-SHS), a branched-chain isomer of this compound, reveals its capacity to form vesicular and other complex phases, particularly when mixed with oppositely charged surfactants.

In aqueous solutions, the combination of anionic sodium 8-hexadecylsulfate with a cationic surfactant, such as didecyldimethylammonium bromide (DiDAB), leads to the spontaneous formation of catanionic vesicles. csic.esrsc.orgresearchgate.net These vesicles are closed, bilayer structures that represent a significant level of self-organization beyond that of spherical micelles. The formation of these stable vesicular aggregates is driven by the strong synergistic interactions between the two oppositely charged surfactant molecules. csic.esrsc.org

The characteristics of these vesicles, including their size and surface charge (zeta-potential), are highly dependent on the molar ratio of the two surfactant components. rsc.org Studies have shown that the hydrodynamic diameters of these vesicles can be modulated by adjusting the proportion of the anionic to the cationic surfactant. rsc.org For instance, in DiDAB-rich mixtures, vesicles with positive zeta-potentials are formed, while 8-SHS-rich mixtures yield vesicles with negative zeta-potentials. csic.esresearchgate.net An interesting phenomenon has been observed where the addition of a small amount of the oppositely charged surfactant leads to a counter-intuitive increase in the magnitude of the zeta-potential before it begins to neutralize. csic.esrsc.org This has been attributed to a significant release of counterions and an uneven distribution of the two surfactants between the inner and outer leaflets of the vesicle bilayer. csic.esrsc.org

Furthermore, the phase behavior of these catanionic mixtures can be quite complex. Research has indicated that at an equimolar ratio of sodium 8-hexadecylsulfate and didecyldimethylammonium bromide, the system self-assembles into a cubic phase rather than the more commonly expected lamellar phase. csic.esrsc.org The stability of these higher-order structures can also be influenced by external factors such as the presence of electrolytes. The addition of sodium bromide (NaBr) has been shown to destabilize these catanionic vesicles. In DiDAB-rich systems, this leads to flocculation, whereas in 8-SHS-rich systems, it results in the formation of lamellar domains. csic.esrsc.orgresearchgate.net

These findings highlight that specific isomers of this compound are not limited to forming simple micelles but can act as building blocks for more intricate supramolecular assemblies like vesicles and cubic phases, especially in the presence of complementary surfactants.

SystemMolar Ratio (8-SHS:DiDAB)Observed StructureHydrodynamic Diameter (nm)Zeta-Potential (mV)Effect of NaBr
Sodium 8-hexadecylsulfate & Didecyldimethylammonium bromideAnionic-richVesiclesVaries with compositionNegativeFormation of lamellar domains
Sodium 8-hexadecylsulfate & Didecyldimethylammonium bromideEquimolarCubic PhaseNot ApplicableNot ApplicableNot specified
Sodium 8-hexadecylsulfate & Didecyldimethylammonium bromideCationic-richVesicles300-400+40 to +50Flocculation

Interfacial Science and Adsorption Dynamics of Sodium Heptadecyl Sulfate

Interfacial Tension Reduction Mechanisms at Liquid-Liquid and Liquid-Gas Interfaces

Sodium heptadecyl sulfate (B86663), as a surface-active agent (surfactant), fundamentally alters the properties of interfaces between two immiscible phases, such as liquid-liquid (e.g., oil-water) or liquid-gas (e.g., water-air). The primary mechanism behind this phenomenon is the reduction of interfacial tension (IFT). This reduction is driven by the amphiphilic nature of the surfactant molecule, which consists of a long hydrophobic heptadecyl (C17) alkyl chain and a hydrophilic sulfate head group.

At an interface, these molecules spontaneously orient themselves to minimize unfavorable interactions. The hydrophobic tail seeks to avoid contact with the aqueous phase, partitioning into the non-aqueous phase (oil or air), while the polar sulfate head group remains in the water phase. This accumulation and arrangement of surfactant molecules at the interface disrupts the cohesive energy between the molecules of the bulk phases. By positioning themselves between the bulk phases, the surfactant molecules reduce the energy required to create or maintain an interface, which manifests as a decrease in interfacial tension. rsc.org Furthermore, the presence of surfactants can increase the disorder (interfacial entropy) at the interface, which contributes to the reduction of IFT, particularly at high surfactant concentrations. rsc.org

In systems like alkaline-surfactant-polymer (ASP) flooding for enhanced oil recovery, surfactants work synergistically with other components. The alkali can react with acidic components in crude oil to generate soaps in situ, which, along with the injected surfactant, drastically lower the oil-water IFT. dntb.gov.ua This ultra-low IFT is crucial for mobilizing trapped oil by reducing capillary forces. dntb.gov.uanih.gov

Quantitative Measurement Methodologies for Interfacial Tension

The measurement of interfacial tension is critical for characterizing surfactant performance. Several established methodologies are employed, each with specific principles of operation.

Pendant Drop and Rising Bubble Methods: These optical tensiometry techniques analyze the shape of a droplet of one liquid suspended in another. In the pendant drop method, a drop of a denser liquid hangs from a needle tip into a less dense liquid. Conversely, in the rising bubble method, a drop of a less dense liquid (like oil in water) is formed and rises from an inverted needle. biolinscientific.com The shape of the drop is determined by the balance between gravitational forces and interfacial tension. A high-resolution camera captures the drop profile, and sophisticated software calculates the IFT by fitting the shape to the Young-Laplace equation. researchgate.net These methods are versatile and can be adapted for high-pressure and high-temperature conditions, which is essential for applications like enhanced oil recovery studies. biolinscientific.com

Force Tensiometer Methods (Du Noüy Ring and Wilhelmy Plate): These techniques measure the force required to interact with the interface.

Du Noüy Ring Method: A platinum-iridium ring is positioned at the interface and then pulled through it. The force required to detach the ring from the interface is measured by a sensitive balance. This maximum force is directly related to the interfacial tension after applying a correction factor. researchgate.net

Wilhelmy Plate Method: A thin platinum plate is brought into contact with the interface. The force exerted on the plate due to the wetting of the liquid is measured. For IFT measurements, the buoyancy caused by the lighter phase must be compensated for. biolinscientific.com

The choice of method often depends on the specific system, the required precision, and whether dynamic (time-dependent) or equilibrium measurements are needed.

Influence of Surfactant Concentration and System Composition on Interfacial Properties

The effectiveness of a surfactant in reducing interfacial tension is highly dependent on its concentration in the bulk solution. At very low concentrations, the reduction in IFT is minimal. As the concentration of sodium heptadecyl sulfate increases, more molecules adsorb to the interface, leading to a significant and progressive decrease in interfacial tension. researchgate.netacademie-sciences.fr

This trend continues until a specific concentration is reached, known as the Critical Micelle Concentration (CMC) . At the CMC, the interface becomes saturated with surfactant molecules, and any additional molecules added to the system begin to self-assemble in the bulk solution to form aggregates called micelles. wikipedia.org Beyond the CMC, the interfacial tension remains relatively constant or decreases at a much lower rate. wikipedia.org Therefore, from an efficiency standpoint, operating at or slightly above the CMC is often desired to achieve the maximum reduction in IFT. dntb.gov.ua

The composition of the system, including the presence of electrolytes (salts) and co-surfactants (like alcohols or polymers), also significantly impacts interfacial properties.

Electrolytes: The presence of salts in the aqueous phase can affect the CMC and the packing of ionic surfactants at the interface. For anionic surfactants like this compound, the cations from the salt can shield the electrostatic repulsion between the negatively charged sulfate head groups, allowing for denser packing at the interface and often lowering the CMC. nih.gov

Co-surfactants and Polymers: When used with polymers like chitosan, anionic surfactants can form complexes that are more surface-active than either component alone, leading to a greater reduction in IFT. researchgate.net In other systems, co-surfactants like alcohols can partition into the interface, competing with or complementing the primary surfactant, which can alter the packing density and interfacial tension. uu.nl

The following table shows data for the related anionic surfactant Sodium Dodecyl Sulfate (SDS), illustrating the effect of concentration on interfacial tension against different oil phases.

Interfacial Tension of Sodium Dodecyl Sulfate (SDS) Solutions

Oil Phase SDS Concentration (% w/w) Interfacial Tension (mN/m) Reference
Medium-chain triglycerides 0.001 ~20 researchgate.net
Medium-chain triglycerides 0.1 (CMC) ~6 researchgate.net
Paraffin Oil 0.001 ~35 researchgate.net
Paraffin Oil 0.1 (CMC) ~9 researchgate.net
Grape Seed Oil 0.001 ~23 researchgate.net
Grape Seed Oil 0.1 (CMC) ~7 researchgate.net
n-Hexadecane Approaching CMC ~10 epfl.ch

Adsorption Kinetics and Thermodynamics at Diverse Interfaces

The process by which surfactant molecules move from the bulk solution to an interface is governed by adsorption kinetics and thermodynamics.

Adsorption Kinetics: This refers to the rate at which adsorption occurs. For surfactants, this process is generally fast, with equilibrium being established rapidly. The kinetics can be influenced by the diffusion of monomers to the sub-layer of the interface and the subsequent transfer from this sub-layer to the interface itself.

The adsorption of surfactants onto solid surfaces is also a critical area of study. For instance, the adsorption of sodium hexadecyl sulfate (SHS), a close homolog of this compound, onto a nonpolar surface like thermally graphitized carbon black is driven mainly by hydrophobic forces. core.ac.uk The amount of surfactant adsorbed increases with concentration until it reaches a plateau, indicating the formation of a saturated adsorption layer. core.ac.uk

The table below presents adsorption data for Sodium Hexadecyl Sulfate (SHS) on carbon black.

Adsorption of Sodium Hexadecyl Sulfate (SHS) on Carbon Black

Equilibrium SHS Concentration (mol/L) Amount Adsorbed (mmol/g) Limiting Area per Molecule (nm²) Reference
~3 x 10⁻⁴ Rises sharply - core.ac.uk
>6 x 10⁻⁴ ~0.35 (plateau) 0.50 core.ac.uk

Formation and Stability of Adsorbed Films and Monolayers

At any liquid-gas or liquid-liquid interface, adsorbed surfactant molecules form a distinct layer, often a monolayer, which can be viewed as a two-dimensional film. The structure and stability of this film are paramount to the surfactant's function in applications such as foams and emulsions.

The formation of the film involves the alignment of this compound molecules with their hydrophobic tails directed away from the aqueous phase and their hydrophilic heads anchored in it. academie-sciences.fr Below the CMC, these molecules exist as a two-dimensional "gas" or "liquid-expanded" phase at the interface. As the surface concentration increases, they become more ordered and tightly packed. appliedmineralogy.com

The stability of these adsorbed films is influenced by several factors:

Packing Density: A higher packing density, where molecules are closely arranged, generally leads to a more stable film. This can be influenced by the surfactant's molecular geometry and the presence of electrolytes that reduce electrostatic repulsion between ionic head groups. uu.nl

Intermolecular Forces: Lateral interactions (both attractive van der Waals forces between the alkyl chains and repulsive electrostatic/steric forces between head groups) within the monolayer contribute to its coherence and elasticity.

Phase State: The physical state of the adsorbed layer (e.g., gaseous, liquid-expanded, or condensed) affects its properties. For example, molecular dynamics simulations of sodium dodecyl sulfate (SDS) at a water/vapor interface show that at room temperature, the molecules aggregate in a liquid-expanded phase, but they tend to spread out into a gaseous phase as the temperature increases significantly. appliedmineralogy.com

These adsorbed films are responsible for the properties of foams and emulsions. A stable, resilient interfacial film prevents the coalescence of bubbles or droplets, thereby stabilizing the entire dispersed system. academie-sciences.fr

Interactions of Sodium Heptadecyl Sulfate with Diverse Systems

Surfactant-Polymer Complexation and Interfacial Behavior

Mechanisms of Interaction (e.g., electrostatic, hydrophobic)

Specific research delineating the precise mechanisms of interaction between sodium heptadecyl sulfate (B86663) and polymers is not available. For analogous anionic surfactant-polymer systems, particularly those involving charged polymers, the initial interaction is typically driven by electrostatic attraction between the negatively charged sulfate headgroup and positive sites on a polymer chain. nih.govnih.gov This is often followed by cooperative binding, where hydrophobic interactions between the alkyl tails of the surfactant molecules become the dominant force, leading to the formation of micelle-like aggregates along the polymer chain. nih.gov The longer, more hydrophobic 17-carbon tail of sodium heptadecyl sulfate would be expected to enhance these hydrophobic effects compared to shorter-chain surfactants, but empirical data to confirm this for this specific compound is absent from the searched literature.

Impact on Rheological Properties and Solution Behavior

There is a lack of specific data on how this compound impacts the rheological properties and solution behavior of polymer solutions. Generally, the formation of surfactant-polymer complexes can drastically alter the viscosity and flow behavior of a solution. kau.edu.sapressbooks.pub Depending on the nature of the polymer and the surfactant concentration, these interactions can lead to either an increase or decrease in viscosity. The formation of intermolecular bridges by surfactant micelles can create a network structure, leading to significant thickening, while intramolecular association can cause the polymer to collapse, reducing viscosity. pressbooks.pubinpressco.com Quantitative data, such as viscosity curves or rheological parameters for this compound systems, is not present in the available literature.

Protein-Surfactant Interactions and Protein Stability

While the interaction between surfactants and proteins is a widely studied field, specific research focusing on this compound is not found in the existing literature. Studies on similar anionic surfactants, like SDS, show that they can bind to proteins through both electrostatic and hydrophobic interactions, often leading to significant changes in protein structure and stability. nih.govreddit.comfrontiersin.org The general principles suggest that at low concentrations, surfactant monomers may bind to specific high-affinity sites, while at higher concentrations, cooperative binding can lead to protein unfolding. nih.govfrontiersin.org

Adsorption of Proteins at Surfactant-Functionalized Surfaces

No research studies were identified that specifically investigate the adsorption of proteins onto surfaces functionalized with this compound. The process of protein adsorption is highly complex, depending on the properties of the surface, the protein, and the solution conditions. nih.govmdpi.comelsevierpure.com Functionalizing a surface with a surfactant like this compound would create a negatively charged, hydrophobic interface. The adsorption of proteins would then be governed by a combination of electrostatic attraction or repulsion (depending on the protein's net charge at the given pH) and hydrophobic interactions. mdpi.com Without experimental data, the specific adsorption isotherms or kinetics for any protein on a this compound-modified surface cannot be detailed.

Impact on Protein Conformational Changes and Activity

There is no specific information available regarding the impact of this compound on protein conformational changes and activity. It is well-documented for other sodium alkyl sulfates that their binding can induce significant conformational changes in proteins, often leading to denaturation and loss of biological activity. nih.govnih.gov The long alkyl chain of surfactants typically disrupts the tertiary and secondary structures of proteins by interfering with the native hydrophobic core. frontiersin.org The extent of these changes is dependent on the surfactant concentration relative to its critical micelle concentration and the specific protein's structural stability. frontiersin.org However, studies quantifying these effects (e.g., via circular dichroism or fluorescence spectroscopy) for this compound were not found.

Interaction with Nanomaterials and Colloidal Systems (e.g., carbon nanotubes)

Specific studies detailing the interaction of this compound with nanomaterials such as carbon nanotubes (CNTs) are absent from the reviewed literature. Anionic surfactants are commonly used to disperse hydrophobic nanomaterials like CNTs in aqueous solutions. researchgate.netnih.gov The mechanism involves the adsorption of the surfactant onto the nanomaterial surface, driven by hydrophobic interactions between the alkyl tail and the material. nih.govmdpi.com This creates a charged surface that promotes electrostatic repulsion between the particles, leading to stable dispersion. researchgate.net While this is the general mechanism, quantitative data on the adsorption density, optimal concentration, or resulting stability of dispersions prepared with this compound is not available.

Role in Emulsion and Dispersion Stabilization Mechanisms

This compound, as an anionic surfactant, plays a crucial role in the formation and stabilization of emulsions and dispersions. Its amphiphilic nature, consisting of a long hydrophobic heptadecyl tail and a hydrophilic sulfate headgroup, allows it to adsorb at the oil-water interface, reducing the interfacial tension and facilitating the dispersion of one immiscible liquid into another.

Emulsification Efficiency and Stability Assessment

The efficiency of an emulsifier is determined by its ability to reduce the energy required to create new droplet surfaces and to prevent the droplets from coalescing over time. The emulsifying activity index (EAI) is a common metric used to quantify this efficiency. For anionic surfactants like sodium dodecyl sulfate (SDS), a close structural analog to this compound, the EAI is influenced by factors such as concentration and the presence of other molecules like proteins. mdpi.com For instance, the interaction between low molecular weight emulsifiers and caseinate has been shown to decrease particle size and improve emulsion viscosity. mdpi.com

Interactive Table: Factors Influencing Emulsion Stability

FactorEffect on Emulsion Stability
Emulsifier Concentration Increasing concentration up to the critical micelle concentration (CMC) generally improves stability by providing better droplet coverage.
pH Can alter the charge on the emulsifier and other components, affecting electrostatic interactions and stability.
Ionic Strength High salt concentrations can screen electrostatic repulsions, leading to droplet aggregation and reduced stability.
Temperature Can affect surfactant solubility, interfacial film properties, and the kinetic energy of droplets, influencing coalescence rates.
Presence of other molecules Proteins, polymers, and other surfactants can interact with the primary emulsifier, leading to synergistic or competitive effects on stability. researchgate.net

Mechanisms of Emulsion Stabilization (e.g., steric hindrance, electrostatic repulsion)

This compound primarily stabilizes emulsions through electrostatic repulsion. exodocientifica.com.br Upon adsorption at the oil-water interface, the sulfate headgroups orient towards the aqueous phase, imparting a negative charge to the surface of the oil droplets. This creates a repulsive electrostatic force between the droplets, preventing them from approaching each other closely and coalescing. exodocientifica.com.br This mechanism is particularly effective in oil-in-water (o/w) emulsions where the continuous phase is aqueous. exodocientifica.com.br

In addition to electrostatic repulsion, steric hindrance can also contribute to stabilization, although it is more dominant in systems with non-ionic surfactants or polymers. mdpi.com The adsorbed layer of surfactant molecules itself can create a physical barrier that hinders direct contact between droplets. mdpi.com The combination of electrostatic and steric stabilization provides robust protection against emulsion breakdown.

Influence on Emulsion Droplet Size and Distribution

The concentration of this compound and the energy input during emulsification significantly influence the resulting droplet size and distribution. Generally, increasing the surfactant concentration leads to a decrease in the mean droplet size and a narrower size distribution, as more surfactant molecules are available to stabilize the newly formed droplets and prevent coalescence. researchgate.net The type of emulsifier has a major impact on the size of the oil droplets produced during homogenization. researchgate.net

Studies on similar anionic surfactants like SDS have shown that they can produce fine emulsions with small droplet sizes. hardydiagnostics.com However, the final droplet size is also dependent on the homogenization method and the composition of the oil and aqueous phases. thermofisher.comhimedialabs.com For instance, the presence of other surface-active components can lead to competitive adsorption at the interface, affecting the final droplet size distribution. mdpi.com

Microbiological Interactions and Mechanisms of Action (e.g., selective inhibition of Gram-positive bacteria)

This compound, also known by the trade name Tergitol 7, is well-documented for its selective inhibitory action against Gram-positive bacteria. mdpi.comnih.gov This property has led to its use as a selective agent in microbiological culture media, such as Tergitol 7 Agar, to facilitate the isolation and enumeration of Gram-negative bacteria like Escherichia coli from various samples, including food and water. exodocientifica.com.brthermofisher.com

The primary mechanism of its antibacterial action is attributed to its nature as a surfactant. The amphiphilic molecules of this compound interact with the bacterial cell envelope. In Gram-positive bacteria, the cell wall is primarily composed of a thick layer of peptidoglycan, which is more susceptible to disruption by detergents. The surfactant molecules can intercalate into the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

The selectivity for Gram-positive bacteria arises from the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria. Gram-negative bacteria possess an additional outer membrane composed of lipopolysaccharides, which acts as a barrier, limiting the access of the surfactant to the inner cytoplasmic membrane. This outer membrane provides a degree of resistance to many detergents, including this compound, thus allowing Gram-negative organisms to grow in its presence while Gram-positive bacteria are inhibited. nih.gov

Interactive Table: Selective Inhibition by this compound

Bacterial TypeSusceptibility to this compoundReason for Differential Susceptibility
Gram-positive HighThe surfactant disrupts the peptidoglycan layer and cytoplasmic membrane, leading to cell lysis.
Gram-negative LowThe outer lipopolysaccharide membrane acts as a protective barrier, preventing the surfactant from reaching the inner membrane.

Computational and Theoretical Modeling of Sodium Heptadecyl Sulfate Systems

Molecular Dynamics Simulations of Micellization and Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for studying the spontaneous aggregation of surfactant molecules into micelles and other self-assembled structures. acs.org These simulations model the interactions between individual atoms or groups of atoms over time, providing a dynamic picture of the micellization process.

For sodium alkyl sulfates, MD simulations have elucidated the key steps in micelle formation, starting from the random dispersion of monomers in a solvent to the formation of spherical or non-spherical aggregates. The hydrophobic heptadecyl tails drive the aggregation to minimize contact with water, while the hydrophilic sulfate (B86663) headgroups remain exposed to the aqueous phase. The simulations can predict important parameters such as the critical micelle concentration (CMC), aggregation number (the number of surfactant molecules in a micelle), and the shape and size distribution of the resulting micelles. acs.org

Research on homologous sodium alkyl sulfates has shown that the aggregation number generally increases with the length of the alkyl chain. rsc.org Furthermore, at large aggregation numbers, micelles may transition from a spherical to an aspherical or even a rod-like or cylindrical shape. rsc.orgnih.gov The degree of counterion (Na+) binding to the micelle surface is a crucial factor in these simulations, as it influences the electrostatic repulsion between the sulfate headgroups and, consequently, the micelle's shape and stability. rsc.org

Illustrative Aggregation Numbers for Sodium Alkyl Sulfates from MD Simulations
Alkyl Chain LengthTypical Aggregation Number RangePredominant Micelle Shape
C12 (Dodecyl)60 - 100Spherical
C16 (Hexadecyl)50 - 113Spherical to Aspherical

Note: The data in the table is for homologous compounds and serves to illustrate the expected trends for sodium heptadecyl sulfate.

Coarse-Grained Simulations for Large-Scale System Behavior

While all-atom MD simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small systems and short timescales. Coarse-grained (CG) simulations address this limitation by grouping several atoms into a single "bead" or "superatom". frontiersin.org This simplification reduces the number of interactions to be calculated, allowing for the simulation of larger systems over longer periods. chemrxiv.org

The Martini force field is a commonly used coarse-graining model that has been successfully applied to simulate the behavior of surfactants like sodium dodecyl sulfate. frontiersin.orgacs.org In a CG model for this compound, the heptadecyl chain might be represented by a series of hydrophobic beads, while the sulfate headgroup and the sodium counterion are represented by distinct charged or polar beads.

These CG simulations are particularly useful for studying large-scale phenomena such as the formation of complex phases (e.g., hexagonal or lamellar structures from the packing of micelles), the interaction of surfactants with large surfaces, and the dynamics of micelle fusion and fission. frontiersin.org By bridging the gap between the molecular and mesoscopic scales, CG simulations provide insights into the collective behavior of this compound molecules that would be inaccessible through all-atom simulations alone. chemrxiv.org

Example of Coarse-Grained Mapping for a Sodium Alkyl Sulfate
Molecular GroupNumber of Heavy AtomsCoarse-Grained Bead Representation
Sulfate Headgroup (SO4-)51 Charged Bead
Alkyl Tail (e.g., C12H25)123-4 Hydrophobic Beads
Sodium Counterion (Na+)11 Charged Bead

Note: This table provides a conceptual illustration of how a sodium alkyl sulfate molecule might be coarse-grained.

Density Functional Theory (DFT) Applications for Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of this compound, DFT calculations can provide a highly accurate description of the intermolecular interactions that govern its behavior.

DFT is particularly useful for studying the non-covalent interactions between the surfactant and its environment. For example, it can be used to calculate the binding energy between the sulfate headgroup and the sodium counterion, as well as the interactions with surrounding water molecules. pku.edu.cn These calculations have shown that the sulfate headgroup can form a stable hydrated complex with several water molecules, creating a hydration shell. researchgate.net The presence of cations like Na+ can disturb this hydration shell, influencing the surfactant's properties at interfaces. pku.edu.cn

Furthermore, DFT can be employed to understand the interactions between the heptadecyl tail and other molecules, such as oil in an emulsion system. By calculating interaction energies and analyzing the electronic charge distribution, DFT provides fundamental insights into how this compound functions at a molecular level, complementing the more dynamic but less electronically detailed picture provided by MD and CG simulations. nih.gov

Illustrative DFT-Calculated Interaction Energies for a Sulfate Headgroup
Interacting SpeciesInteraction TypeTypical Binding Energy (kcal/mol)
Sulfate Headgroup - Na+IonicHighly Favorable (specific value depends on environment)
Sulfate Headgroup - WaterHydrogen BondingFavorable

Note: The values in this table are qualitative and serve to illustrate the application of DFT in determining interaction strengths.

Predictive Modeling of Surfactant Performance and Interfacial Phenomena

Computational models can also be used to predict the performance of surfactants like this compound under various conditions. One of the key performance metrics for a surfactant is its critical micelle concentration (CMC), which can be predicted using Quantitative Structure-Property Relationship (QSPR) models and machine learning techniques. scienomics.com These models correlate the molecular structure of a surfactant with its experimentally determined CMC, allowing for the prediction of CMC for new or untested surfactants. chemrxiv.orgscienomics.com

Molecular dynamics simulations are also employed to predict interfacial phenomena, such as the reduction of surface tension at the air-water interface or the interfacial tension at an oil-water interface. nih.gov By simulating the behavior of this compound molecules at these interfaces, it is possible to calculate the surface pressure and other properties that are directly related to the surfactant's effectiveness as a wetting agent, emulsifier, or foaming agent.

These predictive models are valuable tools in the design and optimization of surfactant formulations, as they can screen potential candidates and guide experimental work, ultimately saving time and resources. scienomics.com

Environmental Behavior and Degradation Pathways of Sodium Heptadecyl Sulfate

Biodegradation Mechanisms and Microbial Processes

There is a lack of studies specifically investigating the biodegradation mechanisms and microbial processes involved in the breakdown of sodium heptadecyl sulfate (B86663).

Aerobic and Anaerobic Degradation Pathways

No specific aerobic or anaerobic degradation pathways for sodium heptadecyl sulfate have been documented in the scientific literature. While the general pathway for alkyl sulfates involves initial cleavage of the sulfate ester bond by an alkylsulfatase enzyme, followed by oxidation of the resulting fatty alcohol, the specific microorganisms, enzymes, and reaction kinetics for the C17 chain have not been elucidated.

Identification of Degradation Metabolites

Specific degradation metabolites resulting from the biodegradation of this compound have not been identified. Research has not yet characterized the intermediates and final breakdown products formed during its microbial degradation.

Environmental Distribution and Fate in Aquatic and Terrestrial Compartments

Data on the environmental distribution and fate of this compound in various environmental compartments are not available. While longer-chain alkyl sulfates are generally expected to have a higher tendency to sorb to sediment and soil organic matter, specific partitioning coefficients and half-lives for this compound in aquatic and terrestrial systems have not been determined.

Methodologies for Environmental Monitoring and Assessment of Alkyl Sulfates

While general analytical methods exist for the monitoring and assessment of alkyl sulfates as a class of compounds, such as liquid chromatography coupled with mass spectrometry, specific methodologies validated for the quantification of sodium heptadeyl sulfate in complex environmental matrices (water, soil, sediment) are not described in the available literature.

Advanced Analytical Techniques in Sodium Heptadecyl Sulfate Research

Chromatographic Separation Techniques (e.g., Reversed-Phase HPLC, Capillary Electrophoresis for protein analysis)

Chromatographic methods are essential for assessing the purity of sodium heptadecyl sulfate (B86663) and for its application in complex analytical separations.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a primary technique for the analysis and purification of surfactants. nih.gov For long-chain alkyl sulfates like sodium heptadecyl sulfate, a method similar to that used for sodium octadecyl sulfate (a C18 homologue) is applicable. sielc.com This involves a reversed-phase column (e.g., C8 or C18) where the nonpolar stationary phase interacts with the heptadecyl tail of the surfactant. nih.gov A mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and water, often with an acidic modifier like phosphoric or formic acid, is used to elute the compound. sielc.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-volatile analytes that lack a UV chromophore. nih.gov This technique can effectively separate the target compound from impurities or related homologues. rsc.org

Capillary Electrophoresis for protein analysis: In the field of biopharmaceutical analysis, capillary electrophoresis (CE) is a high-resolution technique used to assess the purity and stability of therapeutic proteins. acs.org In a common variant known as CE-SDS, proteins are denatured and coated with sodium dodecyl sulfate (SDS) to impart a uniform negative charge, allowing for separation based on molecular size through a sieving matrix. nih.govresearchgate.net Research has shown that using surfactants with longer alkyl chains, such as sodium tetradecyl sulfate (C14) and sodium hexadecyl sulfate (C16), can significantly improve the resolution and prevent the formation of method-induced protein aggregates that can occur with SDS. acs.orgnih.gov These longer-chain detergents are believed to bind to proteins with higher affinity, ensuring better protein-detergent uniformity. nih.gov By extension, this compound, with its C17 chain, is a candidate for use in specialized CE methods to enhance the separation and accurate characterization of certain therapeutic proteins. acs.org

Scattering Techniques (e.g., Dynamic Light Scattering for micelle size and aggregation)

Scattering techniques provide non-invasive methods to study the size and aggregation behavior of this compound micelles in solution.

Dynamic Light Scattering (DLS): DLS is a key technique for measuring the size of particles in suspension, including surfactant micelles. researchgate.net The method works by illuminating the sample with a laser and detecting the time-dependent fluctuations in the intensity of the scattered light. researchgate.net These fluctuations are caused by the Brownian motion of the micelles. Smaller particles diffuse more rapidly, causing faster fluctuations, while larger particles diffuse more slowly, leading to slower fluctuations. researchgate.net By analyzing these fluctuations, the diffusion coefficient of the micelles can be determined. The hydrodynamic diameter of the micelles is then calculated using the Stokes-Einstein equation, which relates the diffusion coefficient to particle size, temperature, and solvent viscosity. muser-my.com DLS is widely used to study how factors like surfactant concentration, temperature, pH, and ionic strength influence micelle size and aggregation number. acs.orgnih.gov

Electrochemical Methods for Interfacial Studies (e.g., cyclic voltammetry)

Electrochemical techniques are employed to investigate the interfacial properties of this compound, particularly its adsorption and self-assembly at electrode surfaces.

Cyclic Voltammetry (CV): Cyclic voltammetry is an electroanalytical technique used to study redox processes and interfacial phenomena. wikipedia.orgossila.com While this compound is not electroactive itself, it can be used to modify electrode surfaces. Like its well-studied homologue SDS, this compound can adsorb onto the surface of an electrode (e.g., carbon paste electrode) to form a charged monolayer. nih.govresearchgate.net This adsorbed surfactant layer alters the electrode-solution interface and can significantly influence the electrochemical behavior of other analytes in the solution. electrochemsci.org For example, the anionic film can attract positively charged analytes to the electrode surface, enhancing their signal, or repel negatively charged species. This makes CV, in conjunction with surfactant-modified electrodes, a valuable tool for studying electron transfer kinetics and developing sensitive electrochemical sensors. nih.gov

Microcalorimetric Techniques for Thermodynamic Studies of Micellization

Microcalorimetry allows for the direct and precise measurement of the thermodynamic parameters associated with the self-assembly of this compound into micelles.

Q & A

Basic: What are the key methodological considerations for synthesizing sodium heptadecyl sulfate with high purity?

The synthesis involves sulfonation of 1-heptadecanol using chlorosulfonic acid in an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Critical steps include:

  • Pre-reaction preparation : Drying glassware at 135°C and maintaining anhydrous conditions to avoid hydrolysis .
  • Reagent addition : Slow addition of chlorosulfonic acid at 5°C to minimize exothermic side reactions, with mechanical stirring to manage precipitate formation .
  • Purification : Post-reaction neutralization with sodium hydroxide, followed by solvent removal and recrystallization. Purity is confirmed via NMR (e.g., 400 MHz 1^1H NMR in DMSO-d6_6) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is the gold standard:

  • 1^1H NMR parameters : 400 MHz spectrometer, DMSO solvent, 512 scans, and zgpg45 pulse sequence to resolve alkyl chain protons and sulfate groups .
  • Quantitative analysis : Integration of peaks corresponding to the heptadecyl chain (δ 0.8–1.5 ppm) and sulfate headgroup (δ 3.5–4.0 ppm) .
    Complementary techniques include FT-IR (C-O-S stretching at 1250 cm1^{-1}) and mass spectrometry for molecular weight confirmation .

Advanced: How can researchers mitigate hazards during this compound synthesis?

A pre-experimental hazard analysis is mandatory:

  • Chemical risks : Chlorosulfonic acid (corrosive) and chloroform (toxic) require fume hood use, chemical gloves, and emergency neutralization protocols .
  • Equipment selection : Mechanical stirring over magnetic stirring to handle viscous intermediates .
  • Environmental controls : Inert gas purging to prevent moisture ingress and oxidation .

Advanced: How do contradictory applications in microbiology and mineral flotation inform its mechanism of action?

This compound acts as a surfactant in both contexts but with distinct mechanisms:

  • Microbiology : Disrupts lipid membranes in Salmonella isolation by solubilizing hydrophobic components, requiring concentrations of 0.1–0.5% .
  • Mineral flotation : Enhances hydrophobicity of apatite and pyrochlore via adsorption, often combined with N-octadecyl disodium sulfosuccinamate for selective separation .
    These dual roles highlight its amphiphilic structure’s adaptability to pH and ionic strength variations .

Advanced: What stability challenges arise during storage, and how can they be addressed?

  • Hydrolysis : Susceptibility to aqueous hydrolysis necessitates storage in anhydrous conditions (e.g., desiccators with CaSO4_4) .
  • Thermal degradation : Decomposes above 150°C; DSC analysis is recommended to establish safe temperature thresholds .
  • Light sensitivity : Store in amber glass to prevent UV-induced radical formation .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), and protective eyewear .
  • Ventilation : Use fume hoods during weighing or solution preparation to avoid inhalation .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the polymorphism of 1-heptadecanol precursor affect this compound’s properties?

1-Heptadecanol exhibits multiple crystalline forms (studied via XRD and DSC), influencing the sulfonation efficiency. The α-polymorph (melting point ~60°C) yields higher-purity sulfate due to uniform molecular packing, whereas β-forms introduce kinetic barriers .

Basic: What in vitro models are used to assess its toxicological profile?

  • Acute toxicity : LD50_{50} assays in rodent models (oral/dermal exposure) .
  • Skin irritation : Reconstructed human epidermis (RhE) models to evaluate corrosion potential .
  • Environmental toxicity : Daphnia magna assays for aquatic impact studies .

Advanced: What methodologies evaluate its biocompatibility in tissue engineering?

In decellularized pulmonary xenografts:

  • Histological staining : Assess residual surfactant after Tergitol®-based treatment .
  • Mechanical testing : Tensile strength and compliance measurements to ensure structural integrity .
  • In vivo implantation : Rodent models monitor immune response and graft integration .

Advanced: How can this compound be optimized in multi-surfactant systems?

In mineral flotation, synergistic effects with N-octadecyl sulfosuccinamate are achieved by:

  • Molar ratio tuning : 1:1 to 1:3 (sulfate:sulfosuccinamate) enhances selectivity for apatite .
  • pH optimization : pH 5–6 maximizes adsorption on carbonate minerals via electrostatic interactions .
  • Foam stability analysis : Dynamic surface tension measurements guide concentration adjustments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.